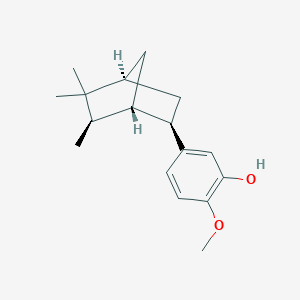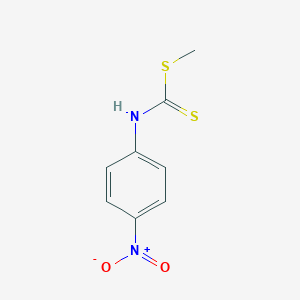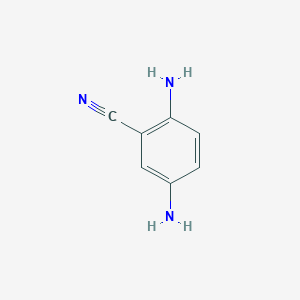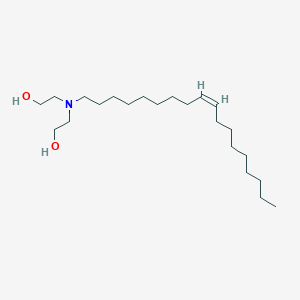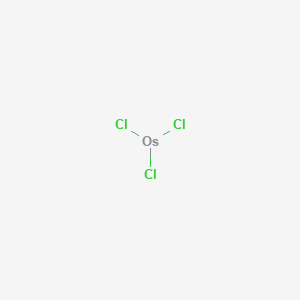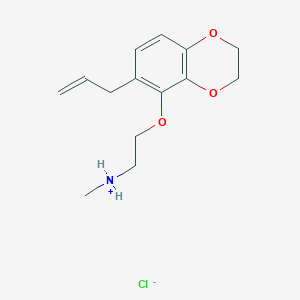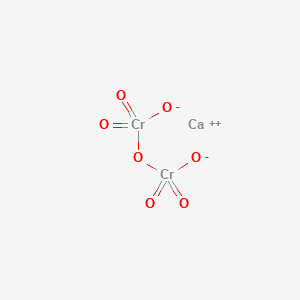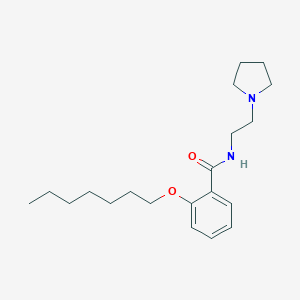
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
The mechanism of action of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, it has been shown to reduce the production of inflammatory cytokines in immune cells, leading to the inhibition of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the study of its potential as a tool for epigenetic research is also an area of interest.
Conclusion
In conclusion, Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. Its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent, make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized through a multistep process involving the condensation of heptylamine with pyrrolidine-2-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
Numéro CAS |
10261-48-0 |
|---|---|
Nom du produit |
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Formule moléculaire |
C20H32N2O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-heptoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-10-17-24-19-12-7-6-11-18(19)20(23)21-13-16-22-14-8-9-15-22/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23) |
Clé InChI |
AJWZNYCVZZCFNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Autres numéros CAS |
10261-48-0 |
Synonymes |
o-(Heptyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



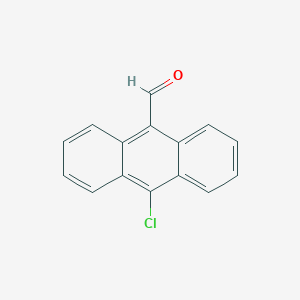


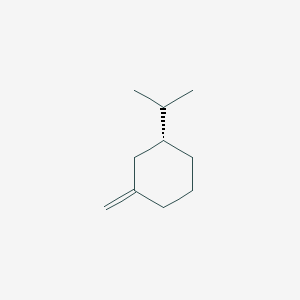
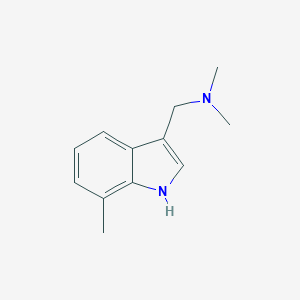
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)
